2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide
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Overview
Description
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core This compound is characterized by the presence of a 4-chlorophenyl group and a mesitylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-dependent kinase 2) is a crucial target for cancer treatment that selectively targets tumor cells .
Mode of Action
Similar compounds have shown to inhibit cdk2, which is responsible for phosphorylation of key components for cell proliferation . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within certain cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression and apoptosis pathways .
Pharmacokinetics
Similar compounds have shown suitable pharmacokinetic properties in in silico admet studies and drug-likeness studies . These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
Similar compounds have shown to significantly inhibit the growth of certain cell lines . They have also shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but differs in its substituents and overall structure.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
The compound 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H18ClN3O4S, with a molecular weight of 455.9 g/mol. The structure includes a thienopyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within this chemical class exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown promising results against various viral strains.
- Antibacterial Activity : These compounds often possess moderate to strong antibacterial properties.
- Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease.
Antiviral Activity
In a study evaluating antiviral properties, various thienopyrimidine derivatives were synthesized and screened for activity against Tobacco Mosaic Virus (TMV). The results indicated that compounds with similar structures displayed significant antiviral effects. For instance:
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
7a | 0.5 | 38.42 |
7b | 0.5 | 42.00 |
Ningnanmycin | 0.5 | 54.51 |
These findings suggest that modifications to the thienopyrimidine core can enhance antiviral efficacy .
Antibacterial Activity
The compound's antibacterial effects have been documented through various studies. Compounds derived from thienopyrimidine structures demonstrated activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of synthesized compounds:
Compound ID | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
7l | Salmonella typhi | 15 |
7m | Bacillus subtilis | 18 |
Control | - | 20 (Standard Antibiotic) |
These results indicate that structural modifications can lead to enhanced antibacterial properties .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes critical in various biological processes. Notably, it has shown significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for selected compounds are summarized below:
Compound ID | IC50 (µM) |
---|---|
Compound A | 2.7 |
Compound B | 5.1 |
These findings support the potential use of these compounds in treating conditions associated with AChE dysregulation .
Case Studies
- Case Study on Antiviral Efficacy : A study published in Phytochemistry reported that derivatives of thienopyrimidine exhibited significant inhibition rates against TMV, suggesting their potential use in agricultural applications to combat viral infections in crops .
- Case Study on Antibacterial Properties : Another investigation highlighted the synthesis of various thienopyrimidine derivatives, which were tested against multiple bacterial strains, demonstrating a correlation between structural features and antibacterial potency .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-13-8-14(2)20(15(3)9-13)26-19(28)10-27-12-25-21-18(11-30-22(21)23(27)29)16-4-6-17(24)7-5-16/h4-9,11-12H,10H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIIUAJRFJPKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.